molecular formula C24H25FN4O3 B2714157 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2097883-42-4

4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2714157
CAS No.: 2097883-42-4
M. Wt: 436.487
InChI Key: CLRNGIKOWXFWIT-UHFFFAOYSA-N
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Description

4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibitor Development

In the realm of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural similarities with the compound , have been identified as potent and selective Met kinase inhibitors. These compounds, through substitution at specific positions, demonstrated improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. One such analogue showed complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, marking it as a promising candidate for clinical trials (Schroeder et al., 2009).

Neuroimaging Applications

The compound's derivatives, especially those modified for radio labeling, have found significant applications in neuroimaging. For instance, fluorine-18 labeled derivatives have been used for quantifying serotonin 1A receptors in human subjects through PET imaging. Such studies are crucial for understanding the serotonergic system's role in psychiatric and neurological disorders (Choi et al., 2015).

Alzheimer's Disease Research

In Alzheimer's disease research, specific fluorine-18 labeled compounds have been employed to quantify serotonin 1A receptor densities in the living brains of patients. These studies are instrumental in exploring the relationship between serotonin receptors and the progression of Alzheimer's disease, potentially guiding the development of new therapeutic strategies (Kepe et al., 2006).

Compulsive Behavior Studies

Research on compulsive food consumption in animal models has utilized compounds like GSK1059865, which shares structural elements with the query compound, to modulate orexin receptors and thus affect compulsive behavior. Such studies provide insights into the neural mechanisms underlying compulsive eating and suggest potential targets for therapeutic intervention (Piccoli et al., 2012).

Antimicrobial Research

Investigations into bacterial persistence have identified compounds that can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to tackling the challenge of bacterial persistence, a key factor in the development of antibiotic resistance. The findings could lead to new strategies for eradicating persistent bacterial infections (Kim et al., 2011).

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-32-22-5-3-2-4-21(22)26-24(31)28-14-12-17(13-15-28)16-29-23(30)11-10-20(27-29)18-6-8-19(25)9-7-18/h2-11,17H,12-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRNGIKOWXFWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.